
桑酮 H
描述
Total Synthesis of Kuwanon H
Kuwanon H is a rare natural polyphenol, part of the mulberry Diels-Alder-type adducts (MDAAs), which are biosynthetically derived from a [4 + 2]-cycloaddition of chalcones and dehydroprenylphenols. The total synthesis of kuwanon H has been achieved for the first time in a biomimetic manner, as reported in a study focusing on its bioactive properties. The synthesis process includes several key steps such as the Baker-Venkataraman rearrangement, alkylation of β-diketone, intramolecular cyclization, and Suzuki-Miyaura coupling to construct the subunit diene .
Molecular Structure and Chemical Reactions
Kuwanon H has been identified as a specific antagonist for the GRP-preferring receptor. It inhibits the binding of gastrin-releasing peptide (GRP) to its receptors in murine Swiss 3T3 fibroblasts with a Ki value of 290 nM. Additionally, kuwanon H is less potent in inhibiting the binding of bombesin to neuromedin B (NMB)-preferring receptors. The compound has been shown to antagonize bombesin-induced increases in cytosolic free calcium concentration and GRP-induced DNA synthesis in Swiss 3T3 cells, indicating its potential for studying the physiological and pathological roles of GRP .
Physical and Chemical Properties Analysis
Kuwanon H exhibits significant biological activity, particularly in the context of melanoma treatment. It has been found to inhibit melanoma cell growth both in vitro and in vivo. The mechanism of action involves inducing cytotoxic endoplasmic reticulum (ER) stress, which leads to reduced cell viability and apoptosis. Kuwanon H also affects autophagy by inducing autophagysome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis and impairs autophagy flux, contributing to its anticancer effects. Furthermore, kuwanon H enhances the sensitivity of melanoma cells to cisplatin by impairing autophagy degradation of reactive oxygen species and damaged mitochondria .
科学研究应用
1. 抗炎和抗过敏作用桑酮 H 与其他桑白皮化合物一起在抗炎和抗过敏应用中显示出潜力。研究发现它具有抑制核转录因子 κB 活性的能力,这对于管理炎症反应至关重要。此外,它对 MC/9 肥大细胞和 HaCaT 角质形成细胞的影响表明其在治疗特应性皮炎等过敏性和炎症性皮肤病方面具有潜力 (Zelová 等,2014),(Jin 等,2019)。
2. 对口腔病原体的抗菌活性桑酮 H 的一个重要应用是其抗菌活性,特别是对口腔病原体,如引起龋齿的变形链球菌。该化合物已被证明具有杀菌作用,表明其作为口腔健康中天然治疗剂的潜力 (Park 等,2003)。
3. 光保护作用桑酮 H 还因其光保护作用而受到研究,特别是在防止 UVA 引起的人表皮角质形成细胞 DNA 损伤方面。这表明它在护肤和预防紫外线引起的皮肤损伤方面具有潜在用途 (Hu 等,2015)。
4. 治疗 MRSA 感染的潜力该化合物已显示出对耐甲氧西林金黄色葡萄球菌 (MRSA) 的疗效,这由于抗生素耐药性而成为医疗保健中的一个重大问题。桑酮 H 及相关化合物已证明具有破坏膜通透性和耗散 MRSA 中质子动力势的能力,表明其在开发新的抗菌策略中发挥的作用 (Wu 等,2019)。
5. 皮肤脱色作用桑酮 H 已被发现具有皮肤脱色作用。已发现它在不同的黑素细胞系统和人造皮肤模型中有效,表明其作为皮肤美白产品天然成分的潜力 (Hu 等,2017)。
属性
IUPAC Name |
8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3/t31-,32-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBPTKFKCCNXNH-QXGWMLRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318627 | |
| Record name | Kuwanon H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kuwanon H | |
CAS RN |
76472-87-2 | |
| Record name | Kuwanon H | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76472-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kuwanon H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076472872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kuwanon H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kuwanon H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q5M4B5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action for Kuwanon H's anti-melanoma activity?
A: Kuwanon H exerts its anti-melanoma effects by inducing cytotoxic endoplasmic reticulum (ER) stress and impairing autophagy flux. [] This ER stress inhibits cell viability, promotes apoptosis, and disrupts the normal autophagy process crucial for melanoma cell survival. []
Q2: How does Kuwanon H impact autophagy in melanoma cells?
A: While Kuwanon H initially triggers autophagosome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis, it ultimately impairs the completion of the autophagy flux. [] This disruption of autophagy contributes significantly to its anti-cancer properties. []
Q3: Does Kuwanon H demonstrate synergistic effects with existing chemotherapeutics?
A: Research suggests Kuwanon H enhances the sensitivity of melanoma cells to cisplatin, both in vitro and in vivo. [] This enhanced sensitivity is attributed to Kuwanon H's impairment of autophagy, which hinders the degradation of reactive oxygen species and damaged mitochondria, ultimately promoting cisplatin's effectiveness. []
Q4: Beyond melanoma, what other therapeutic applications are being explored for Kuwanon H?
A: Kuwanon H exhibits potential as an α-glucosidase inhibitor, suggesting its utility in managing diabetes by controlling postprandial hyperglycemia. [, , ] It demonstrates strong inhibitory activity against α-glucosidase, comparable to or even exceeding that of the known inhibitor 1-deoxynojirimycin (DNJ). []
Q5: How does Kuwanon H's structure contribute to its α-glucosidase inhibitory activity?
A: While the exact mechanism is still under investigation, studies propose that Kuwanon H, being an isopentenyl flavonoid, interacts with α-glucosidase at a different site compared to the alkaloid inhibitor DNJ. [] This difference in binding sites might explain its distinct inhibitory profile and potential for synergistic effects with other α-glucosidase inhibitors. []
Q6: What is the significance of the phellem layer in the context of Kuwanon H content in Mori Cortex?
A: Kuwanon H is found in lower concentrations in Mori Cortex (mulberry root bark without the phellem layer) compared to the whole mulberry root bark. [] This difference highlights the importance of considering the presence or absence of the phellem layer when standardizing Mori Cortex for medicinal use, especially when targeting Kuwanon H as a key bioactive compound. []
Q7: Does Kuwanon H possess any antioxidant properties?
A: While some studies suggest potential antioxidant activity for Kuwanon H, [] other research indicates its antioxidant capacity might be less pronounced compared to other compounds found in Morus alba, such as morin and oxyresveratrol. [] Further investigation is necessary to definitively characterize its antioxidant potential.
Q8: What is the current understanding of Kuwanon H's safety profile?
A8: While some studies suggest potential therapeutic benefits, comprehensive toxicological data on Kuwanon H is currently limited. Further research is crucial to establish its safety profile, potential for adverse effects, and long-term impact on human health.
Q9: What analytical techniques are commonly employed to identify and quantify Kuwanon H?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used for identifying and quantifying Kuwanon H in complex mixtures. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



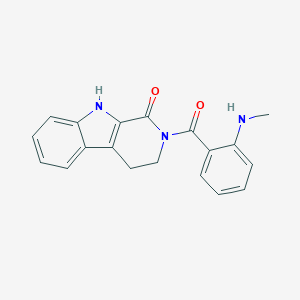
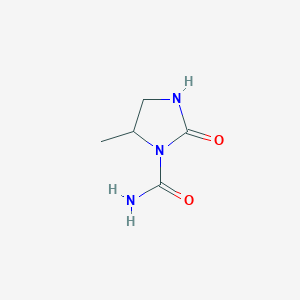
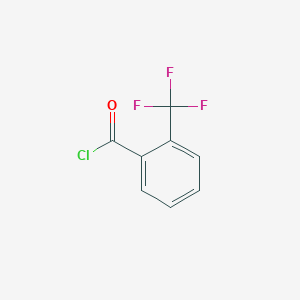
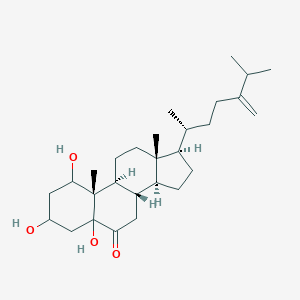
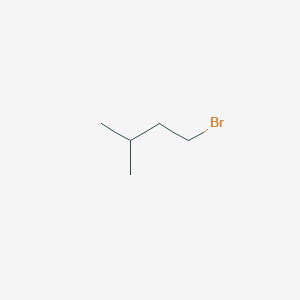
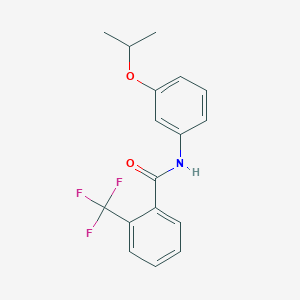
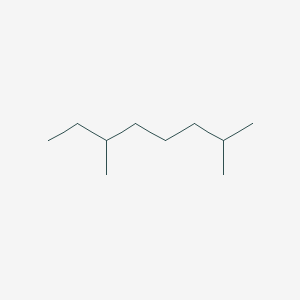

![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)



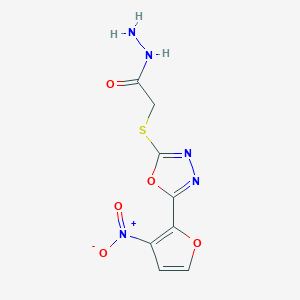
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)